molecular formula C6H6ClNO2 B2803570 2-Chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one CAS No. 2006435-27-2

2-Chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one

Cat. No.: B2803570
CAS No.: 2006435-27-2
M. Wt: 159.57
InChI Key: CBOPTWSRUFTBEX-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one is a versatile small molecule scaffold used in various research and industrial applications. It is a chlorinated derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The molecular formula of this compound is C6H6ClNO2, and it has a molecular weight of 159.57 g/mol .

Scientific Research Applications

2-Chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one typically involves the chlorination of 3-methyl-1,2-oxazole. One common method is the reaction of 3-methyl-1,2-oxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted oxazole derivatives.

    Oxidation: Oxidized oxazole compounds.

    Reduction: Reduced oxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(3-methyl-1,2-oxazol-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility as a building block and its ability to form covalent bonds with nucleophiles make it valuable in various research and industrial applications .

Properties

IUPAC Name

2-chloro-1-(3-methyl-1,2-oxazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-4-5(3-10-8-4)6(9)2-7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOPTWSRUFTBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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